molecular formula C8H7ClN2O B14788343 Phthalazin-1(2H)-one hydrochloride

Phthalazin-1(2H)-one hydrochloride

Cat. No.: B14788343
M. Wt: 182.61 g/mol
InChI Key: QRHLIWLOPSLNCU-UHFFFAOYSA-N
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Description

Phthalazin-1(2H)-one hydrochloride is a chemical compound that belongs to the class of phthalazinones. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phthalazine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phthalazin-1(2H)-one hydrochloride can be synthesized through several methods. One common method involves the palladium(II)-catalyzed intramolecular oxidative C–H/C–H cross-coupling of N′-methylenebenzohydrazides . This reaction typically proceeds via electrophilic ortho-palladation and subsequent C-arylation of the carbon–nitrogen double bond.

Another method involves the reaction of acetohydrazide derivatives with carbon electrophiles such as acid chlorides, acetylacetone, ethyl acetoacetate, and aromatic aldehydes . These reactions yield various heterocyclic compounds, including phthalazinones.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Phthalazin-1(2H)-one hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: It can undergo substitution reactions with various reagents to form substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, acid chlorides, acetylacetone, ethyl acetoacetate, and aromatic aldehydes . The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include various phthalazinone derivatives, which can have different substituents depending on the reagents and conditions used .

Scientific Research Applications

Phthalazin-1(2H)-one hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of phthalazin-1(2H)-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-neuroinflammatory effects.

Comparison with Similar Compounds

Phthalazin-1(2H)-one hydrochloride can be compared with other similar compounds, such as:

This compound is unique due to its specific structure and the diverse range of reactions it can undergo, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

2H-phthalazin-1-one;hydrochloride

InChI

InChI=1S/C8H6N2O.ClH/c11-8-7-4-2-1-3-6(7)5-9-10-8;/h1-5H,(H,10,11);1H

InChI Key

QRHLIWLOPSLNCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NNC2=O.Cl

Origin of Product

United States

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